

Benchmarking the efficiency of different synthetic routes to 2-Amino-6-methylisonicotinic acid

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Compound of Interest

Compound Name: 2-Amino-6-methylisonicotinic acid

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A Comparative Benchmarking of Synthetic Routes to 2-Amino-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Amino-6-methylisonicotinic acid is a valuable building block in medicinal chemistry and drug development. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research program. This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on key performance metrics to aid in the selection of the most appropriate method for a given application.

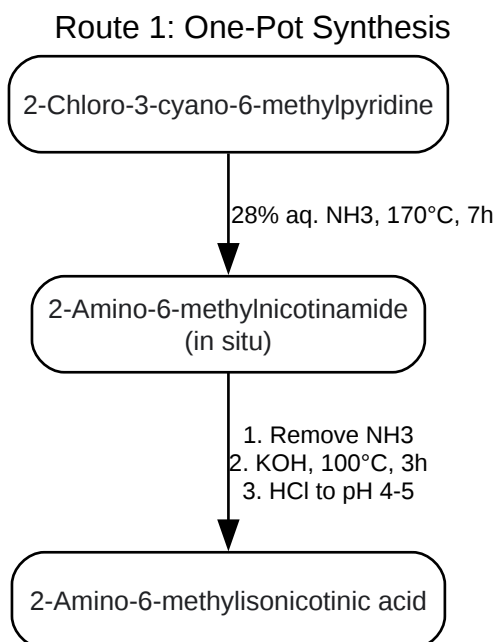
Comparison of Synthetic Route Efficiencies

The following table summarizes the key quantitative data for the different synthetic routes to **2-Amino-6-methylisonicotinic acid**, based on published experimental data.

Metric	Route 1: One-Pot from 2-Chloro-3-cyano-6-methylpyridine	Route 2: Stepwise from 2-Chloro-3-cyano-6-methylpyridine	Route 3: From 2-Chloro-6-methylnicotinic Acid
Starting Material	2-Chloro-3-cyano-6-methylpyridine	2-Chloro-3-cyano-6-methylpyridine	2-Chloro-6-methylnicotinic acid
Overall Yield	82.9% [1]	38.5% [1] [2] [3]	62.9% [1] [2]
Purity	97.06% [1]	Not explicitly stated	Not explicitly stated
Reaction Time	~10 hours [1]	~18 hours [1] [2] [3]	~42 hours [1] [2]
Key Reagents	28% aq. NH ₃ , KOH	Saturated NH ₃ in EtOH, 15% KOH	75% H ₂ SO ₄ , 28% aq. NH ₃
Key Temperatures	170°C, 100°C [1]	170°C, 100°C [2] [3]	100°C, 170°C [1] [2]
Number of Steps	1 (One-Pot) [2] [3]	2	2

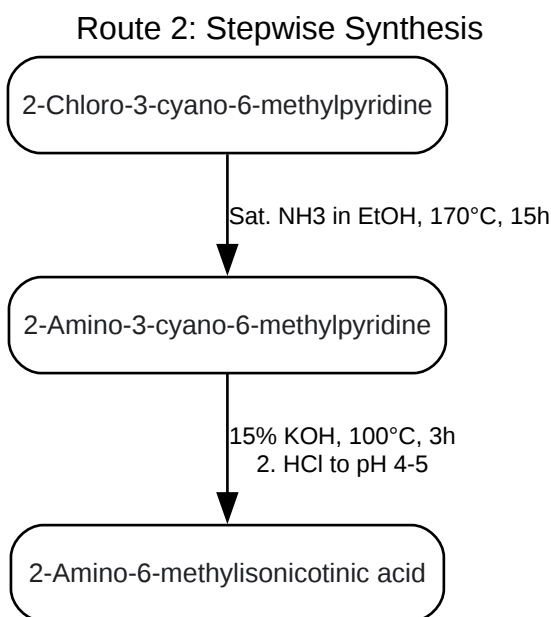
Synthetic Pathway Visualizations

The following diagrams illustrate the different synthetic routes to **2-Amino-6-methylisonicotinic acid**.

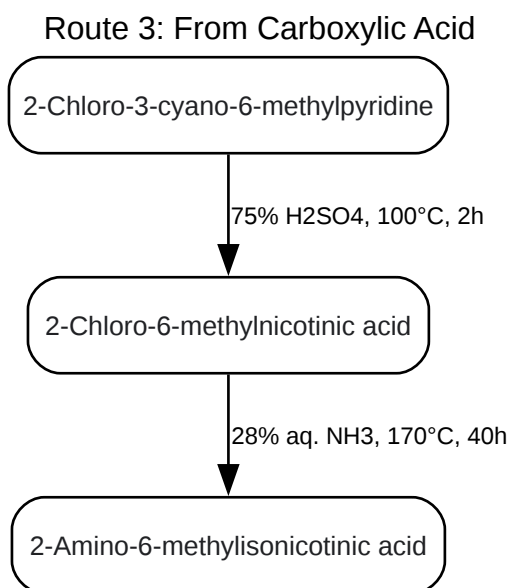


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Caption: One-pot synthesis from 2-chloro-3-cyano-6-methylpyridine.

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Caption: Stepwise synthesis via 2-amino-3-cyano-6-methylpyridine.

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Caption: Synthesis starting from 2-chloro-6-methylnicotinic acid.

Experimental Protocols

Route 1: One-Pot Synthesis from 2-Chloro-3-cyano-6-methylpyridine

This method provides the target compound in a high yield and purity through a one-pot procedure.^[2]^[3]

Step 1: Amination and In Situ Hydrolysis

- To 6.10 g of 2-chloro-3-cyano-6-methylpyridine, add 70 mL of 28% aqueous ammonia in an autoclave.^[1]
- Heat the mixture at 170°C for 7 hours.^[1]
- Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.^[1]
- To the resulting solution, add 9.00 g of potassium hydroxide and heat at 100°C for 3 hours.^[1]
- Cool the reaction mixture to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid.^[1]
- Filter the precipitated crystals, wash with water, and air-dry to obtain 5.04 g of **2-amino-6-methylisonicotinic acid** (82.9% yield, 97.06% purity).^[1]

Route 2: Stepwise Synthesis from 2-Chloro-3-cyano-6-methylpyridine

This route involves the isolation of the intermediate 2-amino-3-cyano-6-methylpyridine.

Step 1: Synthesis of 2-Amino-3-cyano-6-methylpyridine

- Prepare a saturated solution of ammonia in 50 mL of ethanol by bubbling ammonia gas through the solvent.^[2]

- Add 3.05 g of 2-chloro-3-cyano-6-methylpyridine to the ethanolic ammonia solution in an autoclave.[2]
- Heat the mixture at 170°C for 15 hours.[2]
- Cool the reaction solution to room temperature and concentrate under reduced pressure.[2]
- The resulting residue is purified by silica gel column chromatography to yield 1.10 g of 2-amino-3-cyano-6-methylpyridine (41% yield).[1]

Step 2: Hydrolysis of 2-Amino-3-cyano-6-methylpyridine

- To 1.10 g of 2-amino-3-cyano-6-methylpyridine, add 10 mL of 15% potassium hydroxide.[1][3]
- Heat and stir the mixture at 100°C for 3 hours.[1][3]
- Cool the reaction solution to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid.[1][3]
- Filter the precipitated crystals, wash with water, and air-dry to obtain 1.18 g of **2-amino-6-methylisonicotinic acid** (94% yield for this step).[1][2][3]

Route 3: Synthesis from 2-Chloro-6-methylnicotinic Acid

This method starts with the hydrolysis of the cyano group, followed by amination.

Step 1: Synthesis of 2-Chloro-6-methylnicotinic Acid

- To 3.05 g of 2-chloro-3-cyano-6-methylpyridine, add 10 mL of 75% sulfuric acid.[1][2]
- Heat and stir the mixture at 100°C for 2 hours.[1][2]
- Cool the reaction solution to room temperature and pour it slowly into ice water.
- Stir the mixture for 10 minutes, filter the precipitated crystals, and dry to obtain 2.91 g of 2-chloro-6-methylnicotinic acid (85% yield).[1][2]

Step 2: Amination of 2-Chloro-6-methylnicotinic Acid

- To 2.91 g of 2-chloro-6-methylnicotinic acid, add 35 mL of 28% aqueous ammonia in an autoclave.[1][2]
- Heat the mixture at 170°C for 40 hours.[1][2]
- Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.
- Filter the precipitated crystals, wash with water, and air-dry to obtain 1.91 g of **2-amino-6-methylisonicotinic acid** (74% yield for this step).[1][2]

Concluding Remarks

The one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine (Route 1) appears to be the most efficient route in terms of overall yield, purity, and reaction time. The stepwise approach (Route 2) suffers from a lower overall yield, likely due to the purification step of the intermediate. The synthesis starting from 2-chloro-6-methylnicotinic acid (Route 3) provides a moderate yield but requires a significantly longer reaction time for the amination step. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, and desired purity.

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- 2. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
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